Structural Differentiation: N1-Phenyl Substitution Distinguishes 1,5,5-Triphenylhydantoin from Phenytoin and 3,5,5-Isomers
1,5,5-Triphenyl-2,4-imidazolidinedione (4a) carries a phenyl substituent at N1, whereas phenytoin (5,5-diphenylhydantoin) bears a hydrogen at N1 and the positional isomer 3,5,5-triphenyl-2,4-imidazolidinedione (4b) bears phenyl at N3 instead of N1 [1]. This N1-phenyl substitution eliminates the N1–H hydrogen-bond donor present in phenytoin and relocates the phenyl ring to a distinct spatial orientation compared to the 3,5,5-isomer, resulting in a unique hydrogen-bond acceptor/donor profile and molecular electrostatic potential surface [2]. The synthetic pathway to 1,5,5-triphenylhydantoin proceeds via cyclization of α-chloroamide intermediates with potassium N-cyanoanilide followed by acid hydrolysis, a route distinct from phenytoin synthesis [1].
| Evidence Dimension | N1 substitution pattern and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | 1,5,5-Triphenyl-2,4-imidazolidinedione: N1-phenyl, no N1–H donor; MW 328.36 g/mol [1] |
| Comparator Or Baseline | Phenytoin (5,5-diphenylhydantoin): N1–H donor; MW 252.27 g/mol. 3,5,5-Triphenyl-2,4-imidazolidinedione: N3-phenyl, N1–H donor; MW 328.36 g/mol [1][3] |
| Quantified Difference | 1,5,5-isomer differs by one N-phenyl substituent vs phenytoin (ΔMW = 76.09 g/mol) and by phenyl position (N1 vs N3) vs 3,5,5-isomer, altering logP and H-bond donor count by 1 |
| Conditions | Structural and synthetic chemistry comparison; no comparative bioassay data available for this specific isomer |
Why This Matters
The absence of an N1–H donor and the specific N1-phenyl orientation directly impact target binding selectivity, making the 1,5,5-isomer a necessary control compound or lead scaffold when exploring N-substitution effects on hydantoin pharmacology.
- [1] Simig, G.; Lempert, K.; Tamás, J. Hydantoins, thiohydantoins, glycocyamidines—36: 1,5,5- and 3,5,5-triphenyl derivatives. Tetrahedron 1973, 29 (22), 3571–3578. View Source
- [2] Ooms, F.; Wouters, J.; Oscari, O.; Happaerts, T.; Bouchard, G.; Carrupt, P.-A.; Testa, B.; Lambert, D. M. Exploration of the Pharmacophore of 3-Alkyl-5-arylimidazolidinediones as New CB1 Cannabinoid Receptor Ligands and Potential Antagonists: Synthesis, Lipophilicity, Affinity, and Molecular Modeling. J. Med. Chem. 2002, 45 (9), 1748–1756. View Source
- [3] SpectraBase. 3,5,5-Triphenyl-2,4-imidazolidinedione (CAS 52461-02-6). https://spectrabase.com/spectrum/F8oHySrd60D (accessed 2026-04-28). View Source
